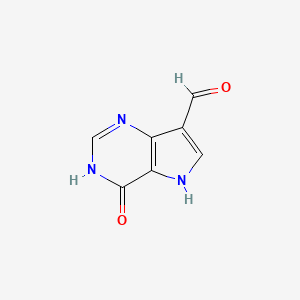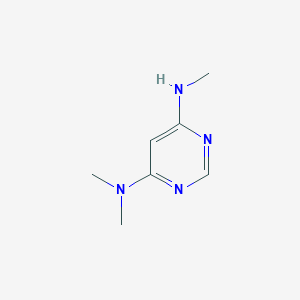
2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine: is a chemical compound belonging to the class of s-triazines. This compound is characterized by the presence of an amino group, a sec-butylamino group, and a trifluoromethyl group attached to a triazine ring. The trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Introduction of the sec-Butylamino Group: The sec-butylamino group is introduced through amination reactions using sec-butylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sec-butylamino groups.
Reduction: Reduction reactions can occur, especially at the triazine ring.
Substitution: The compound can participate in substitution reactions, where the amino or sec-butylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of the amino and sec-butylamino groups.
Reduction Products: Reduced forms of the triazine ring.
Substitution Products: Compounds with new functional groups replacing the amino or sec-butylamino groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique chemical structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: It can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The amino and sec-butylamino groups can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
- 2-Amino-4-methoxy-6-trifluoromethyl-s-triazine
- 2-Amino-4-ethylamino-6-trifluoromethyl-s-triazine
- 2-Amino-4-isopropylamino-6-trifluoromethyl-s-triazine
Comparison:
- 2-Amino-4-sec-butylamino-6-trifluoromethyl-s-triazine is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties compared to other similar compounds.
- The trifluoromethyl group in all these compounds enhances their chemical stability and lipophilicity, making them suitable for various applications.
Properties
CAS No. |
58892-53-8 |
|---|---|
Molecular Formula |
C8H12F3N5 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-N-butan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12F3N5/c1-3-4(2)13-7-15-5(8(9,10)11)14-6(12)16-7/h4H,3H2,1-2H3,(H3,12,13,14,15,16) |
InChI Key |
KNDLITGVEZZZII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-](/img/structure/B13413278.png)
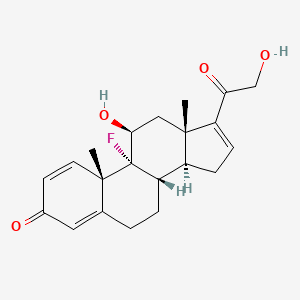
![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)
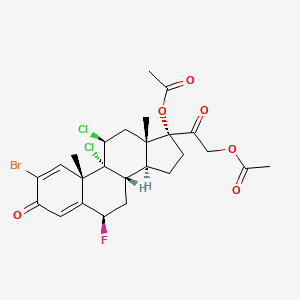
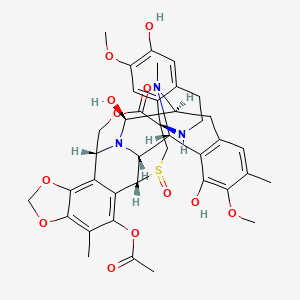
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)
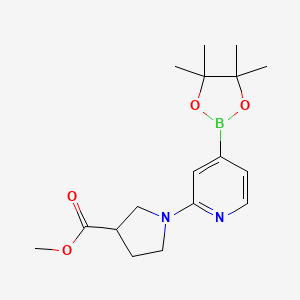
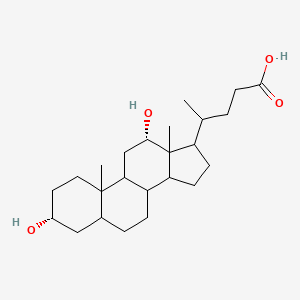
![(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B13413306.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)
